molecular formula C15H19N5O2 B15120004 N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide

Cat. No.: B15120004
M. Wt: 301.34 g/mol
InChI Key: LTBQXFKXKRVAQS-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide is a complex organic compound featuring a unique pyrazolo[1,5-a]pyrazine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by functionalization at specific positions to introduce the cyclopropyl and morpholine-2-carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed carbonylation, cyclocondensation, and other standard organic synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

N-cyclopropyl-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C15H19N5O2/c1-10-8-12-14(16-4-5-20(12)18-10)19-6-7-22-13(9-19)15(21)17-11-2-3-11/h4-5,8,11,13H,2-3,6-7,9H2,1H3,(H,17,21)

InChI Key

LTBQXFKXKRVAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

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